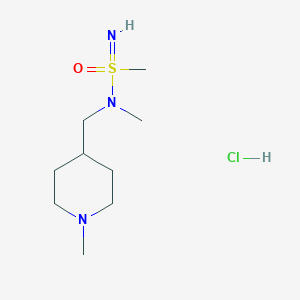
N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a methanesulfonimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride typically involves multiple steps. One common method includes the reaction of N-methylpiperidine with methanesulfonyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with an appropriate amine to yield the final product. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonimidamide group to a sulfonamide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides.
Scientific Research Applications
N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1-methylpiperidin-4-yl)methanamine: This compound shares a similar piperidine structure but lacks the sulfonimidamide group.
N-Methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide: Another related compound with a piperidine ring and a carboxamide group.
Uniqueness
N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride is unique due to the presence of the methanesulfonimidamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H22ClN3OS |
|---|---|
Molecular Weight |
255.81 g/mol |
IUPAC Name |
N-methyl-1-(1-methylpiperidin-4-yl)-N-(methylsulfonimidoyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H21N3OS.ClH/c1-11-6-4-9(5-7-11)8-12(2)14(3,10)13;/h9-10H,4-8H2,1-3H3;1H |
InChI Key |
NTLPCZAMYGCONR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CN(C)S(=N)(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















